molecular formula C9H14O6 B13823525 (3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one

(3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one

Cat. No.: B13823525
M. Wt: 218.20 g/mol
InChI Key: PLUGHARXLQYTAB-VZFHVOOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxolane ring and subsequent functionalization to introduce the hydroxy groups. The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique properties may offer new avenues for the treatment of diseases and medical conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and products. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one: This compound shares structural similarities with other dioxolo[4,5-c]oxepins, which also exhibit diverse biological activities.

    Dioxolo[4,5-c]oxepin Derivatives: These compounds have variations in their functional groups, leading to differences in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functionalization

Properties

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

(3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one

InChI

InChI=1S/C9H14O6/c1-9(2)14-6-5(11)4(10)3-13-8(12)7(6)15-9/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7-/m0/s1

InChI Key

PLUGHARXLQYTAB-VZFHVOOUSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@H](COC(=O)[C@H]2O1)O)O)C

Canonical SMILES

CC1(OC2C(C(COC(=O)C2O1)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.